4-Hydrazinylpyridine hydrochloride
Overview
Description
4-Hydrazinylpyridine hydrochloride is an organic compound with the molecular formula C5H8ClN3. It is a derivative of pyridine, characterized by the presence of a hydrazine group at the fourth position of the pyridine ring. This compound is known for its significant biological activities and medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyridine hydrochloride can be synthesized through the reaction of 4-chloropyridine with hydrazine monohydrate in 1-propanol. The reaction mixture is heated under reflux for 18 hours, followed by cooling to 0°C to precipitate the product .
Industrial Production Methods: The industrial production of this compound typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method is efficient and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridyl hydrazones.
Reduction: It can be reduced to form pyridylamines.
Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in solvents like ethanol, acetonitrile, and THF, under varying temperature conditions.
Major Products Formed:
Oxidation: Pyridyl hydrazones.
Reduction: Pyridylamines.
Substitution: Various substituted pyridines.
Scientific Research Applications
4-Hydrazinylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects against various diseases, including bacterial infections.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 4-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain bacteria by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes necessary for bacterial survival .
Comparison with Similar Compounds
4-Hydrazinopyridine: Similar in structure but lacks the hydrochloride group.
2-Hydrazinopyridine: Another hydrazinopyridine derivative with the hydrazine group at the second position.
Phenazopyridine: A related compound used as a urinary tract analgesic.
Uniqueness: 4-Hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. Its broad spectrum of biological activities also sets it apart from other similar compounds .
Properties
IUPAC Name |
pyridin-4-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLHRYAPGSEXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20815-52-5, 52834-40-9 | |
Record name | 20815-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydrazinylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 52834-40-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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